2-chloro-N-(2,3-dimethylphenyl)benzamide
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Overview
Description
2-chloro-N-(2,3-dimethylphenyl)benzamide is a chemical compound with the molecular formula C15H14ClNO . It is also known by its CAS number 196617-88-6 .
Molecular Structure Analysis
The N—H and C=O bonds in the amide group of this compound are anti to each other. The amide group is inclined at 60.3° to the chloro-substituted benzoyl ring and at 59.2° to the dimethyl-substituted aniline ring .Physical And Chemical Properties Analysis
This compound is a colorless crystal . It should be stored in a cool dry place and is incompatible with oxidizing agents .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Research into the synthesis and characterization of related compounds demonstrates advanced techniques to create benzamide derivatives with potential biological activities. For instance, the synthesis of 2-[(2,3-dimethylphenyl)amino]benzonamide azetidine-2-ones involved a multi-step process, showcasing the chemical versatility of benzamide compounds (Noubade et al., 2009).
- Structural Characterization : Structural studies on benzamide derivatives, such as the conformational analysis of N-(3,4-Dimethylphenyl)benzamide, provide insight into the molecular conformations that could influence the biological activities of these compounds (Gowda et al., 2007).
Biological Activity Exploration
- Anticonvulsant Activity : Certain benzamide derivatives have been screened for their anticonvulsant properties, indicating the potential use of these compounds in developing new epilepsy treatments (Afolabi et al., 2012).
- Antitubercular Properties : The synthesis and evaluation of novel benzamide derivatives for anti-tubercular activity highlight the potential of these compounds in combating tuberculosis, a significant global health concern (Nimbalkar et al., 2018).
Polymorphism and Drug Development
- Drug Polymorphism : Studies on the polymorphism of compounds related to 2-chloro-N-(2,3-dimethylphenyl)benzamide, such as mefenamic acid derivatives, are critical for understanding the different crystalline forms a drug can take, which can affect its solubility, stability, and bioavailability (Cunha et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(2,3-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAGJVUPQKYHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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